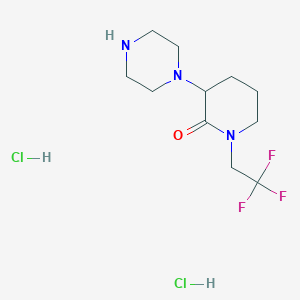![molecular formula C14H22N4O B1378671 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 1423032-02-3](/img/structure/B1378671.png)
1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one
Descripción general
Descripción
“1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one” is a chemical compound with the CAS number 1423032-02-3 . It has a molecular weight of 262.35 and a molecular formula of C14H22N4O .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyridine ring via a methyl group. The ethylamino group is attached to the pyridine ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry
The compound plays a role in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. A study by Bhat et al. (2018) elaborates on a one-pot Biginelli synthesis approach that synthesizes enaminones by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. This process facilitates the creation of dihydropyrimidinone derivatives in good yield, demonstrating a simple and efficient method for synthesizing compounds with potential biological activity (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anticancer Research
In the realm of anticancer research, Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds were evaluated for their antiproliferative effect against four human cancer cell lines using the MTT assay method. Some derivatives showed good activity on all cell lines except K562, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Coordination Chemistry
Research on the coordination chemistry of copper (II) using N,N,O-donor Schiff-base ligands has been conducted by Majumder et al. (2016). These studies explore the role of the compound in forming complexes with copper (II), demonstrating how modifications in the structure of ligands can influence the coordination chemistry, magnetic properties, and nuclearity of the resulting complexes (Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which were evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research contributes to the development of new antimicrobial agents with potential applications in combating infectious diseases (Patel, Patel, Kumari, & Patel, 2012).
Analgesic Research
The structural characterization of analgesic isothiazolopyridines of Mannich base type has been examined by Karczmarzyk and Malinka (2008). Their study provides insight into the molecular and crystal structures of these compounds, offering a foundation for understanding the analgesic properties and potential therapeutic applications (Karczmarzyk & Malinka, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[[4-(ethylamino)pyridin-2-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-15-13-4-5-16-14(10-13)11-17-6-8-18(9-7-17)12(2)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEACBLMCSLFGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1)CN2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



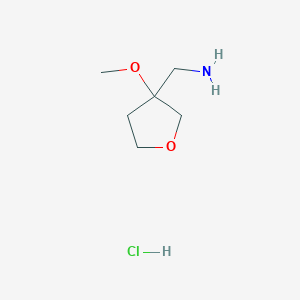

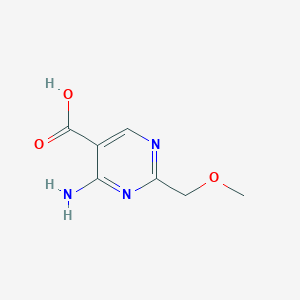

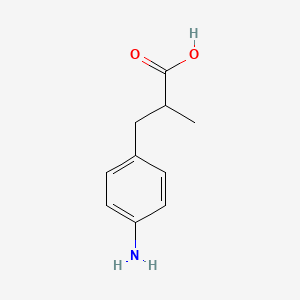


![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)
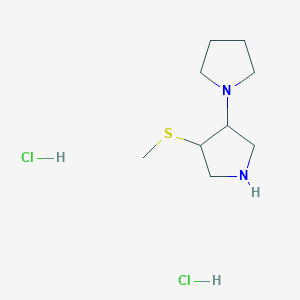

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
